molecular formula C9H8ClNO B1599576 (R)-(+)-1-(4-Chlorophenyl)ethyl isocyanate CAS No. 745783-71-5

(R)-(+)-1-(4-Chlorophenyl)ethyl isocyanate

Cat. No.: B1599576
CAS No.: 745783-71-5
M. Wt: 181.62 g/mol
InChI Key: MDGZWQDRYKKTOB-SSDOTTSWSA-N
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Description

®-(+)-1-(4-Chlorophenyl)ethyl isocyanate is a chiral isocyanate compound with the molecular formula C9H8ClNO. It is characterized by the presence of a chiral center and an isocyanate functional group, making it a valuable intermediate in organic synthesis and various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(+)-1-(4-Chlorophenyl)ethyl isocyanate typically involves the reaction of ®-(+)-1-(4-Chlorophenyl)ethanol with phosgene or triphosgene under controlled conditions. The reaction is carried out in an inert solvent such as dichloromethane, and the temperature is maintained at low levels to prevent decomposition of the isocyanate group.

Industrial Production Methods

Industrial production of ®-(+)-1-(4-Chlorophenyl)ethyl isocyanate follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the product. Safety measures are crucial due to the toxic nature of isocyanates.

Chemical Reactions Analysis

Types of Reactions

®-(+)-1-(4-Chlorophenyl)ethyl isocyanate undergoes various types of chemical reactions, including:

    Substitution Reactions: Reacts with nucleophiles such as amines and alcohols to form ureas and carbamates.

    Cycloaddition Reactions: Participates in [2+2] cycloaddition reactions with alkenes and alkynes to form cyclic compounds.

    Hydrolysis: Reacts with water to form the corresponding amine and carbon dioxide.

Common Reagents and Conditions

Major Products Formed

    Ureas: Formed from reactions with amines.

    Carbamates: Formed from reactions with alcohols.

    β-Lactams: Formed from cycloaddition reactions with dihydrofuran.

Scientific Research Applications

®-(+)-1-(4-Chlorophenyl)ethyl isocyanate is utilized in various scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the modification of biomolecules for studying protein-ligand interactions.

    Medicine: Investigated for its potential use in the development of pharmaceuticals.

    Industry: Used in the production of agrochemicals and specialty polymers

Mechanism of Action

The mechanism of action of ®-(+)-1-(4-Chlorophenyl)ethyl isocyanate involves the nucleophilic attack on the isocyanate group by various nucleophiles, leading to the formation of ureas, carbamates, or other derivatives. The molecular targets and pathways depend on the specific nucleophile and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorophenyl isocyanate: Lacks the chiral center present in ®-(+)-1-(4-Chlorophenyl)ethyl isocyanate.

    Phenyl isocyanate: Similar structure but without the chlorine substituent.

    Methyl isocyanate: Smaller and more volatile isocyanate compound.

Uniqueness

®-(+)-1-(4-Chlorophenyl)ethyl isocyanate is unique due to its chiral center, which imparts specific stereochemical properties that are valuable in asymmetric synthesis and chiral resolution processes .

Properties

IUPAC Name

1-chloro-4-[(1R)-1-isocyanatoethyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO/c1-7(11-6-12)8-2-4-9(10)5-3-8/h2-5,7H,1H3/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDGZWQDRYKKTOB-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)Cl)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)Cl)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40426967
Record name ST50408272
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40426967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

745783-71-5
Record name ST50408272
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40426967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-chloro-4-[(1R)-1-isocyanatoethyl]benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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